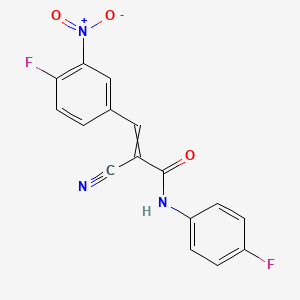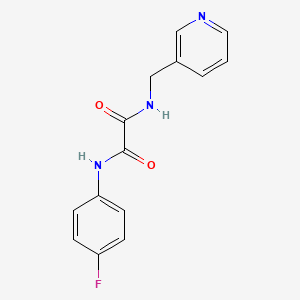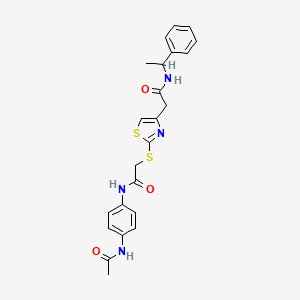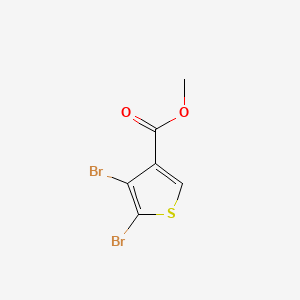![molecular formula C17H17NO2 B2911435 N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide CAS No. 2411260-66-5](/img/structure/B2911435.png)
N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide, also known as MPEP, is a compound that belongs to the class of allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Parkinson's disease, Fragile X syndrome, anxiety, depression, and addiction. N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has been shown to improve motor function in animal models of Parkinson's disease by modulating the activity of mGluR5. In Fragile X syndrome, N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has been shown to improve cognitive function and reduce hyperactivity in animal models. N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has also been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction.
Wirkmechanismus
N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide acts as a negative allosteric modulator of mGluR5, which is a G protein-coupled receptor that is involved in various physiological processes such as synaptic plasticity, learning, and memory. N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide binds to a site on mGluR5 that is distinct from the glutamate binding site and reduces the activity of the receptor by decreasing its affinity for glutamate.
Biochemical and Physiological Effects:
N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has been shown to modulate various biochemical and physiological processes in the brain. N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has been shown to reduce the release of dopamine in the striatum, which is a brain region that is involved in motor function and reward processing. N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has also been shown to reduce the expression of the immediate early gene c-fos in the amygdala, which is a brain region that is involved in emotional processing. Additionally, N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has been shown to reduce the expression of the pro-inflammatory cytokine interleukin-1β in the hippocampus, which is a brain region that is involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has several advantages for lab experiments. N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide is a selective antagonist of mGluR5 and does not affect the activity of other mGluRs or ionotropic glutamate receptors. This selectivity allows researchers to study the specific effects of mGluR5 modulation on various physiological processes. Additionally, N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has good bioavailability and can be administered orally or intraperitoneally. However, there are also some limitations to using N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide in lab experiments. N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has a relatively short half-life in vivo, which requires frequent dosing to maintain therapeutic levels. Additionally, N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has poor solubility in aqueous solutions, which can limit its use in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide. One area of research is the development of more potent and selective mGluR5 antagonists that have longer half-lives and better solubility. Another area of research is the investigation of the effects of N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide on other physiological processes such as inflammation and oxidative stress. Additionally, there is a need for more studies on the safety and efficacy of N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide in humans for various neurological and psychiatric disorders.
Synthesemethoden
N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide can be synthesized by reacting 2-phenylbenzylamine with epichlorohydrin in the presence of a base to form the oxirane ring. The resulting product is then reacted with N-methyl-2-(trifluoromethyl)benzamide to form N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide. This synthesis method was first reported in 1999 by Gasparini et al.
Eigenschaften
IUPAC Name |
N-methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-18(17(19)16-12-20-16)11-14-9-5-6-10-15(14)13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIZHJLSGWYPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1C2=CC=CC=C2)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(benzo[d]isoxazol-3-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B2911354.png)
![3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone](/img/structure/B2911355.png)
![8-(2-Chlorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2911358.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzamide](/img/structure/B2911360.png)
![N-[2-(3-Hydroxyphenyl)-1-phenylethyl]but-2-ynamide](/img/structure/B2911361.png)


![1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene](/img/structure/B2911365.png)

![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea](/img/structure/B2911369.png)

![N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2911371.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2911372.png)